Cas no 1805088-79-2 (2-(Bromomethyl)-5-(difluoromethyl)-3-iodo-6-methoxypyridine)

2-(Bromomethyl)-5-(difluoromethyl)-3-iodo-6-methoxypyridine is a versatile halogenated pyridine derivative with significant utility in synthetic organic chemistry. Its structure features multiple reactive sites, including bromomethyl, difluoromethyl, iodo, and methoxy substituents, enabling selective functionalization for the construction of complex heterocyclic frameworks. The bromomethyl group facilitates nucleophilic substitution reactions, while the iodo and difluoromethyl moieties offer opportunities for cross-coupling and fluorination strategies. This compound is particularly valuable in pharmaceutical and agrochemical research, where its modular reactivity supports the development of bioactive molecules. Its stability under standard conditions and well-defined reactivity profile make it a reliable intermediate for targeted synthesis.
2-(Bromomethyl)-5-(difluoromethyl)-3-iodo-6-methoxypyridine structure
1805088-79-2 structure
Product Name:2-(Bromomethyl)-5-(difluoromethyl)-3-iodo-6-methoxypyridine
CAS No:1805088-79-2
MF:C8H7BrF2INO
MW:377.952560663223
CID:4890824
Update Time:2025-05-22

2-(Bromomethyl)-5-(difluoromethyl)-3-iodo-6-methoxypyridine Chemical and Physical Properties

Names and Identifiers

    • 2-(Bromomethyl)-5-(difluoromethyl)-3-iodo-6-methoxypyridine
    • Inchi: 1S/C8H7BrF2INO/c1-14-8-4(7(10)11)2-5(12)6(3-9)13-8/h2,7H,3H2,1H3
    • InChI Key: VNWRNTIHRDXSRN-UHFFFAOYSA-N
    • SMILES: IC1C=C(C(F)F)C(=NC=1CBr)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 187
  • XLogP3: 3
  • Topological Polar Surface Area: 22.1

2-(Bromomethyl)-5-(difluoromethyl)-3-iodo-6-methoxypyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029025713-250mg
2-(Bromomethyl)-5-(difluoromethyl)-3-iodo-6-methoxypyridine
1805088-79-2 95%
250mg
$1,058.40 2022-04-01
Alichem
A029025713-500mg
2-(Bromomethyl)-5-(difluoromethyl)-3-iodo-6-methoxypyridine
1805088-79-2 95%
500mg
$1,617.60 2022-04-01
Alichem
A029025713-1g
2-(Bromomethyl)-5-(difluoromethyl)-3-iodo-6-methoxypyridine
1805088-79-2 95%
1g
$2,923.95 2022-04-01

Additional information on 2-(Bromomethyl)-5-(difluoromethyl)-3-iodo-6-methoxypyridine

Research Brief on 2-(Bromomethyl)-5-(difluoromethyl)-3-iodo-6-methoxypyridine (CAS: 1805088-79-2)

2-(Bromomethyl)-5-(difluoromethyl)-3-iodo-6-methoxypyridine (CAS: 1805088-79-2) is a halogenated pyridine derivative that has recently garnered significant attention in the field of medicinal chemistry and drug discovery. This compound serves as a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents targeting various diseases, including cancer and inflammatory disorders. Recent studies have highlighted its potential in the design of novel small-molecule drugs due to its unique structural features, which allow for diverse functionalization.

The compound's structural framework, featuring bromomethyl, difluoromethyl, and iodo substituents, provides multiple reactive sites for further chemical modifications. This makes it a valuable building block in the construction of complex pharmacophores. Recent research has focused on leveraging these reactive sites to develop potent and selective inhibitors for key enzymes involved in disease pathways. For instance, studies have demonstrated its utility in the synthesis of pyridine-based inhibitors targeting protein kinases, which play a critical role in cell signaling and proliferation.

One of the most notable applications of 2-(Bromomethyl)-5-(difluoromethyl)-3-iodo-6-methoxypyridine is in the development of covalent inhibitors. The bromomethyl group, in particular, has been exploited to form covalent bonds with cysteine residues in target proteins, leading to irreversible inhibition. This approach has shown promise in overcoming drug resistance, a major challenge in cancer therapy. Recent preclinical studies have reported the successful use of derivatives of this compound in inhibiting resistant forms of kinases, such as EGFR and BTK, which are implicated in various cancers.

In addition to its role in covalent inhibition, the difluoromethyl group in the compound has been investigated for its ability to modulate the pharmacokinetic properties of drug candidates. The introduction of fluorine atoms is known to enhance metabolic stability, membrane permeability, and binding affinity, making it a valuable strategy in drug design. Recent advancements in fluorine chemistry have further expanded the utility of this compound in the development of next-generation therapeutics with improved efficacy and safety profiles.

Despite its promising applications, challenges remain in the scalable synthesis and optimization of 2-(Bromomethyl)-5-(difluoromethyl)-3-iodo-6-methoxypyridine. Recent efforts have focused on developing more efficient synthetic routes to access this intermediate in high yield and purity. Green chemistry approaches, such as catalytic halogenation and flow chemistry, have been explored to address these challenges. These innovations are expected to facilitate the broader adoption of this compound in drug discovery programs.

Looking ahead, the continued exploration of 2-(Bromomethyl)-5-(difluoromethyl)-3-iodo-6-methoxypyridine and its derivatives holds great potential for advancing medicinal chemistry. Future research directions may include the development of novel synthetic methodologies, the discovery of new biological targets, and the optimization of lead compounds for clinical translation. As the field evolves, this compound is likely to remain a key player in the design of innovative therapeutics for unmet medical needs.

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